molecular formula C9H11NO3 B1528499 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid CAS No. 1467840-47-6

2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid

Cat. No. B1528499
CAS RN: 1467840-47-6
M. Wt: 181.19 g/mol
InChI Key: HSKDUEFPFDTNNT-UHFFFAOYSA-N
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Description

The compound “2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid” is a complex organic molecule. It contains a cyclopropyl group, which is a three-membered carbon ring, attached to a methyl group . It also contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The carboxylic acid group (-COOH) is a common functional group in organic chemistry, known for its acidity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the oxazole ring, followed by the introduction of the cyclopropylmethyl and carboxylic acid groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl group is known to introduce strain into molecules due to its small ring size, which can affect the compound’s reactivity . The oxazole ring is aromatic and relatively stable. The presence of the carboxylic acid group would make the compound polar and capable of forming hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The cyclopropyl group can undergo ring-opening reactions, the oxazole ring can participate in various transformations depending on the position of the substitution, and the carboxylic acid group can react with bases, reducing agents, and other nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group would likely make the compound solid at room temperature, and it would likely be soluble in polar solvents due to the ability to form hydrogen bonds .

Scientific Research Applications

Biosynthesis of Cyclopropane Fatty Acids

Cyclopropane fatty acids (CPFAs) are a class of fatty acids that contain cyclopropyl groups, which confer unique chemical and physical properties. The compound may serve as a precursor in the biosynthesis of CPFAs in plants. These fatty acids are valuable for the synthesis of industrial feedstocks used in lubricants, cosmetics, dyes, and coatings .

Suzuki–Miyaura Cross-Coupling Reactions

The oxazole ring of the compound can potentially participate in Suzuki–Miyaura cross-coupling reactions. This type of reaction is widely applied in carbon–carbon bond-forming processes, especially in the pharmaceutical and fine chemical industries. The compound’s structure could provide a stable, functional group-tolerant reagent for such couplings .

Anti-inflammatory Applications

Compounds with cyclopropylmethyl groups have been studied for their anti-inflammatory properties. As such, 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid could be investigated for its potential to inhibit inflammation pathways, which might be beneficial in the treatment of various inflammatory diseases .

Antibacterial and Antifungal Activities

The structural features of cyclopropylmethyl compounds also suggest potential antibacterial and antifungal activities. Research could explore the use of this compound as a base for developing new antimicrobial agents that could address the growing concern of antibiotic resistance .

Skin-Conditioning Agents

Due to the presence of the cyclopropylmethyl moiety, this compound might exhibit skin-conditioning properties. It could be used in the formulation of skincare products, contributing to moisturization, repair, and protection of the skin barrier .

Industrial Lubricants and Coatings

The unique strained ring structure of cyclopropyl groups is known to be easily opened by hydrogenation, leading to methyl branched-chain fatty acids. These possess a balance of chemical and physical properties suitable for high-performance lubricants and coatings, making the compound a candidate for such industrial applications .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it would interact with biological targets in the body. The exact mechanism would need to be determined through further study .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the specific conditions under which it is handled. Standard safety measures should always be taken when handling chemical substances, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as medicine, materials science, or synthetic chemistry. Further studies could also aim to optimize its synthesis and understand its reactivity and mechanism of action in more detail .

properties

IUPAC Name

2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-8(9(11)12)13-7(10-5)4-6-2-3-6/h6H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKDUEFPFDTNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CC2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid

CAS RN

1467840-47-6
Record name 2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid
Reactant of Route 2
2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid
Reactant of Route 3
2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid
Reactant of Route 5
2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid
Reactant of Route 6
2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid

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